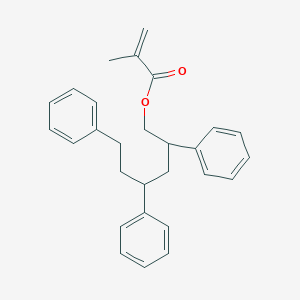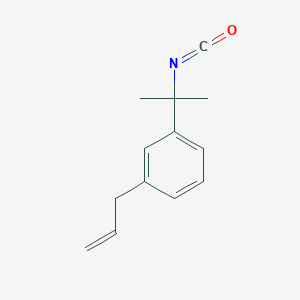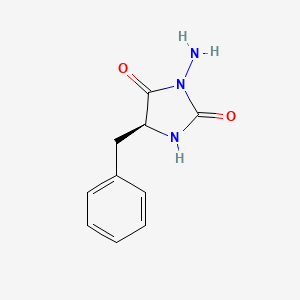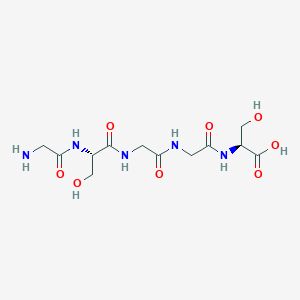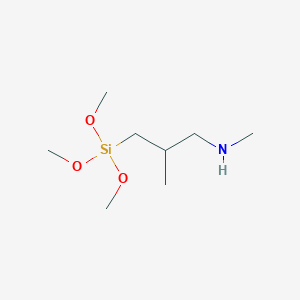
N,2-Dimethyl-3-(trimethoxysilyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2-Dimethyl-3-(trimethoxysilyl)propan-1-amine: is an organosilicon compound with the molecular formula C8H21NO3Si . It is commonly used in various industrial and scientific applications due to its unique chemical properties. The compound is characterized by the presence of a trimethoxysilyl group attached to a propan-1-amine backbone, which imparts both hydrophobic and hydrophilic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,2-Dimethyl-3-(trimethoxysilyl)propan-1-amine typically involves the reaction of N,N-dimethyl-3-aminopropylamine with trimethoxysilane . The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The process can be summarized as follows:
Reactants: N,N-dimethyl-3-aminopropylamine and trimethoxysilane.
Conditions: Inert atmosphere (e.g., nitrogen or argon), room temperature.
Procedure: The reactants are mixed and allowed to react, forming this compound as the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: N,2-Dimethyl-3-(trimethoxysilyl)propan-1-amine undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Condensation: Catalysts such as acids or bases.
Substitution: Various electrophiles, solvents like dichloromethane or ethanol.
Major Products:
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Substituted amines or silanes.
Aplicaciones Científicas De Investigación
N,2-Dimethyl-3-(trimethoxysilyl)propan-1-amine is widely used in scientific research due to its versatile properties:
Chemistry: Used as a coupling agent in the synthesis of silane-modified polymers and resins.
Biology: Employed in the surface modification of biomaterials to enhance biocompatibility.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: Utilized in the production of adhesives, sealants, and coatings to improve adhesion and durability.
Mecanismo De Acción
The mechanism of action of N,2-Dimethyl-3-(trimethoxysilyl)propan-1-amine involves the formation of covalent bonds with various substrates. The trimethoxysilyl group undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, enhancing the adhesion between different materials. The amine group can also participate in nucleophilic substitution reactions, further contributing to its versatility.
Comparación Con Compuestos Similares
- N,N-Dimethyl-3-aminopropyltrimethoxysilane
- 3-(Triethoxysilyl)propylamine
- N-(3-Trimethoxysilylpropyl)ethylenediamine
Uniqueness: N,2-Dimethyl-3-(trimethoxysilyl)propan-1-amine is unique due to its specific combination of a trimethoxysilyl group and a dimethylamine group. This combination imparts both hydrophobic and hydrophilic properties, making it highly versatile for various applications. Its ability to form stable siloxane bonds and participate in nucleophilic substitution reactions further distinguishes it from similar compounds.
Propiedades
Número CAS |
204990-37-4 |
|---|---|
Fórmula molecular |
C8H21NO3Si |
Peso molecular |
207.34 g/mol |
Nombre IUPAC |
N,2-dimethyl-3-trimethoxysilylpropan-1-amine |
InChI |
InChI=1S/C8H21NO3Si/c1-8(6-9-2)7-13(10-3,11-4)12-5/h8-9H,6-7H2,1-5H3 |
Clave InChI |
SMIDUPHNWFRONB-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC)C[Si](OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl]](/img/structure/B14254706.png)
![N,N-Dimethyl-2-{(E)-[(2,3,6-trichlorophenyl)methylidene]amino}ethan-1-amine](/img/structure/B14254710.png)
![3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14254713.png)
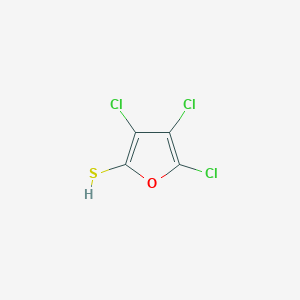
![[4-(4-Bromophenoxy)phenyl]phosphonic dichloride](/img/structure/B14254723.png)
![(1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14254724.png)
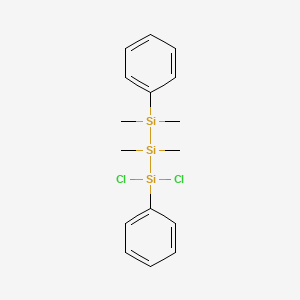
![Thiourea, N-(5-chloro-2-pyridinyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B14254740.png)
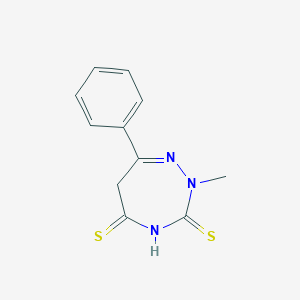
![Benzene, [3-(2-propenyl)-1-octynyl]-](/img/structure/B14254753.png)
